molecular formula C21H24N2O3 B3646655 (E)-3-(2-methoxyphenyl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]prop-2-en-1-one

(E)-3-(2-methoxyphenyl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]prop-2-en-1-one

Cat. No.: B3646655
M. Wt: 352.4 g/mol
InChI Key: KMAYTVUGAJUCQZ-VAWYXSNFSA-N
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Description

(E)-3-(2-methoxyphenyl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]prop-2-en-1-one is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of two methoxyphenyl groups and a piperazine ring, which are connected through a propenone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-methoxyphenyl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]prop-2-en-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxybenzaldehyde and 1-(2-methoxyphenyl)piperazine.

    Condensation Reaction: The key step involves a condensation reaction between 2-methoxybenzaldehyde and 1-(2-methoxyphenyl)piperazine in the presence of a base, such as potassium carbonate, to form the desired propenone linkage.

    Reaction Conditions: The reaction is usually carried out in an organic solvent, such as ethanol or methanol, at elevated temperatures (around 60-80°C) for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: The use of large-scale reactors to handle bulk quantities of starting materials and reagents.

    Optimized Reaction Conditions: Optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity.

    Purification Techniques: Implementation of purification techniques, such as recrystallization or chromatography, to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-methoxyphenyl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]prop-2-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents, such as sodium borohydride or lithium aluminum hydride, to convert the propenone linkage to a saturated alkane.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions with reagents, such as alkyl halides or acyl chlorides, to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base, acyl chlorides in the presence of a catalyst.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of saturated alkanes.

    Substitution: Formation of substituted methoxyphenyl derivatives.

Scientific Research Applications

(E)-3-(2-methoxyphenyl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]prop-2-en-1-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (E)-3-(2-methoxyphenyl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: Binding to specific receptors or enzymes, such as G-protein-coupled receptors or kinases, to modulate their activity.

    Pathways Involved: Influencing signaling pathways, such as the MAPK/ERK pathway or the PI3K/Akt pathway, to regulate cellular processes, such as proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of methoxyphenyl groups and piperazine ring, which confer specific chemical and biological properties

Properties

IUPAC Name

(E)-3-(2-methoxyphenyl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-25-19-9-5-3-7-17(19)11-12-21(24)23-15-13-22(14-16-23)18-8-4-6-10-20(18)26-2/h3-12H,13-16H2,1-2H3/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMAYTVUGAJUCQZ-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=CC(=O)N2CCN(CC2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C/C(=O)N2CCN(CC2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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